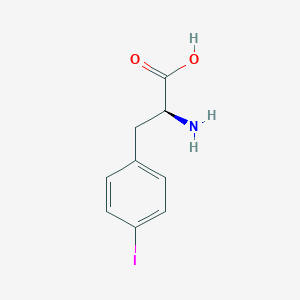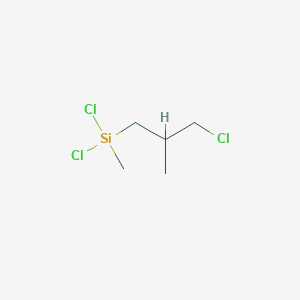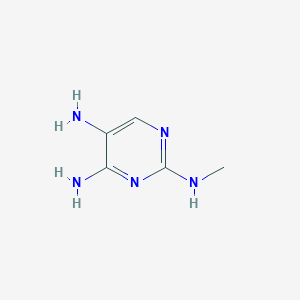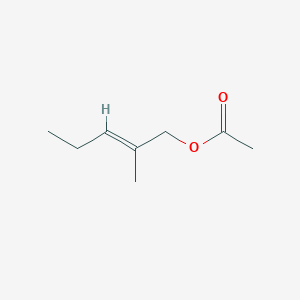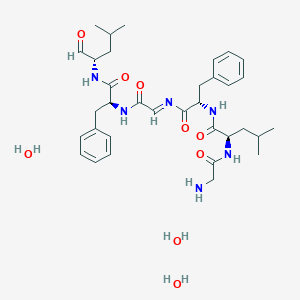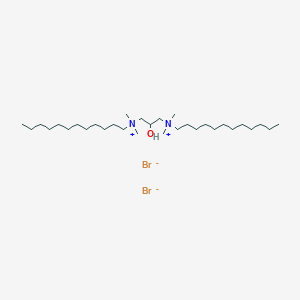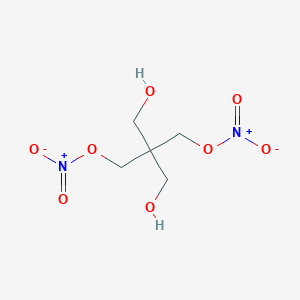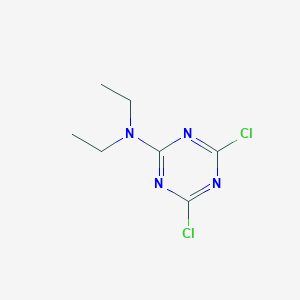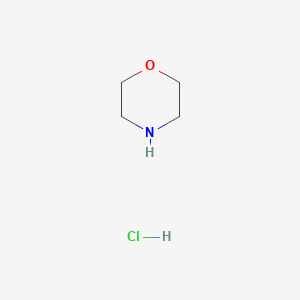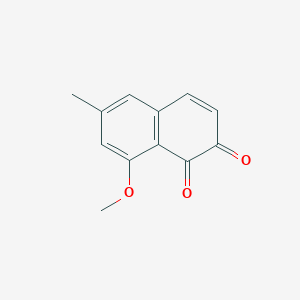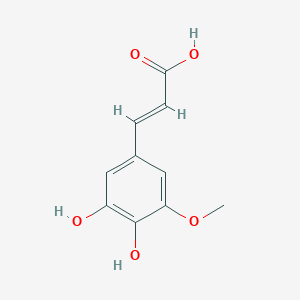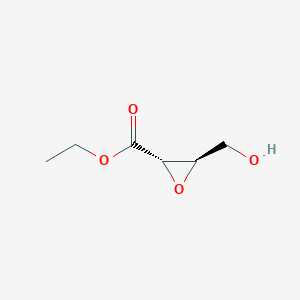
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) is a chemical compound used in scientific research. It is commonly referred to as ethyl glycidate and has a molecular formula of C6H10O3. This compound is used in various applications, including organic synthesis, pharmaceutical research, and flavor and fragrance production.
Wirkmechanismus
The mechanism of action of ethyl glycidate is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes, to produce specific biochemical effects.
Biochemische Und Physiologische Effekte
Ethyl glycidate has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl glycidate is a useful compound for various lab experiments, particularly in organic synthesis and pharmaceutical research. Its advantages include its high reactivity and versatility in chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on ethyl glycidate. One area of research is the development of new synthetic methods for the production of ethyl glycidate and related compounds. Another area of research is the investigation of the biological activity of ethyl glycidate and its potential use as a therapeutic agent. Additionally, the environmental impact of ethyl glycidate and its disposal methods can be further studied.
In conclusion, ethyl glycidate is a versatile compound used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesemethoden
Ethyl glycidate can be synthesized using various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base catalyst. Another method involves the reaction of ethylene oxide with formaldehyde in the presence of a catalyst to produce glycolaldehyde, which is then esterified with ethanol to produce ethyl glycidate.
Wissenschaftliche Forschungsanwendungen
Ethyl glycidate is widely used in scientific research, particularly in organic synthesis and pharmaceutical research. It is used as a starting material for the synthesis of various compounds, including glycidyl ethers, which are used in the production of epoxy resins. Ethyl glycidate is also used in the synthesis of pharmaceutical compounds, including antihistamines and anti-cancer drugs.
Eigenschaften
CAS-Nummer |
136171-94-3 |
|---|---|
Produktname |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) |
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
JSWMMEAMKHHEDN-UHNVWZDZSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](O1)CO |
SMILES |
CCOC(=O)C1C(O1)CO |
Kanonische SMILES |
CCOC(=O)C1C(O1)CO |
Synonyme |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



